Tributyl(ethyl)phosphonium hexafluorophosphate(V)

Ionic Liquids Electrolytes Green Chemistry

Tributyl(ethyl)phosphonium hexafluorophosphate(V) (CAS 910226-51-6; molecular formula C14H32F6P2; MW 376.34 g/mol) is a quaternary phosphonium-based ionic liquid (IL). It consists of an asymmetric tributyl(ethyl)phosphonium cation ([P4442]+) paired with a hydrophobic, non-coordinating hexafluorophosphate (PF6-) anion.

Molecular Formula C14H32F6P2
Molecular Weight 376.34 g/mol
Cat. No. B12842365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(ethyl)phosphonium hexafluorophosphate(V)
Molecular FormulaC14H32F6P2
Molecular Weight376.34 g/mol
Structural Identifiers
SMILESCCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1
InChIKeyLYMRFRZDJGFQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(ethyl)phosphonium hexafluorophosphate(V): A Phosphonium-Based Room-Temperature Ionic Liquid for High-Performance Electrolyte and Catalysis Applications


Tributyl(ethyl)phosphonium hexafluorophosphate(V) (CAS 910226-51-6; molecular formula C14H32F6P2; MW 376.34 g/mol) is a quaternary phosphonium-based ionic liquid (IL) . It consists of an asymmetric tributyl(ethyl)phosphonium cation ([P4442]+) paired with a hydrophobic, non-coordinating hexafluorophosphate (PF6-) anion . This asymmetric molecular architecture disrupts lattice packing, enabling a low melting point and a liquid state at ambient temperature , in contrast to its fully symmetric tetrabutyl analog which remains a high-melting solid .

Room-temperature ionic liquid (RTIL): Liquid at ambient conditions; no pre-heating or co-solvent required for electrolyte formulation.
Asymmetric [P4442]+ phosphonium cation: Tailored solvation and transport properties via controlled alkyl chain architecture.
High-temperature electrolyte and catalysis: Reported thermal tolerance supports workflow fit for high-temperature synthesis and electrochemical applications.

Why Tributyl(ethyl)phosphonium hexafluorophosphate(V) Cannot Be Freely Substituted: Asymmetric Cation Design Drives Critical Property Differences


In-class phosphonium ionic liquids cannot be simply interchanged because subtle variations in the cation alkyl chain length and symmetry profoundly affect the fundamental physical state, thermal stability, and transport properties. The asymmetric [P4442]+ cation in this compound deliberately disrupts crystalline packing, yielding a room-temperature ionic liquid (RTIL) with a melting point below ambient , whereas the fully symmetric tetrabutylphosphonium analog ([P4444][PF6]) is a solid with a melting point of ~213-221 °C . Furthermore, replacing the phosphorus center with a nitrogen-based ammonium cation reduces thermal robustness by roughly 100 °C and typically increases viscosity [1]. These structural distinctions mean that a generic, symmetric, or ammonium-based alternative cannot deliver the same combination of ambient-temperature liquidity, high thermal tolerance, wide electrochemical window, and tailored solvation properties without compromising device performance or chemical process efficiency.

This ProductLiquid at ambient temperature (RTIL format)
Symmetric [P4444][PF6] AnalogSolid at room temperature (mp ~213–221 °C); RTIL workflow fit may not transfer directly.
This ProductPhosphonium core: thermal decomposition ~350–400 °C
Ammonium-Based ILs~100 °C lower thermal decomposition onset; high-temperature stability may not transfer.
This ProductElectrochemical window ~5 V (class-level for phosphonium PF6 ILs)
Imidazolium-Based ILsNarrower ESW (~4.0–4.5 V); high-voltage electrolyte stability may differ.

Quantitative Differentiation Evidence: Tributyl(ethyl)phosphonium hexafluorophosphate(V) vs. Closest Analogs and Alternatives


Ambient-Temperature Liquid State vs. High-Melting Tetrabutyl Analog: Enables Solvent-Free Processing Without Heating

The asymmetric [P4442]+ cation disrupts crystalline packing, yielding a sub-ambient melting point and a liquid state at room temperature . In sharp contrast, the fully symmetric tetrabutylphosphonium hexafluorophosphate ([P4444][PF6]) is a crystalline solid with a melting point of 213–221 °C . This means the target compound can be used directly as a liquid solvent, reaction medium, or electrolyte without requiring a pre-heating step, unlike its symmetric analog which demands melting or co-solvent dissolution prior to use.

Physical State
Data to verify
Target Liquid at room temperature
Symmetric Analog Solid, mp 213–221 °C
Supports solvent-free RTIL processing context.
Asymmetric cation enables liquid state at ambient temperature.
Ionic Liquids Electrolytes Green Chemistry

High-Temperature Reaction Capability: ~100 °C Wider Operational Window Than Ammonium-Based Ionic Liquids

Phosphonium-based ionic liquids remain intact well beyond 300 °C, with TGA-measured decomposition temperatures typically around 350–400 °C under inert atmosphere . In comparison, quaternary ammonium-based ionic liquids degrade at temperatures roughly 100 °C lower under the same conditions . The target compound, as a phosphonium PF₆ salt, is projected to benefit from this intrinsic class-level thermal advantage, with vendor data indicating thermal tolerance up to 400 °C without decomposition . This makes it suitable for high-temperature catalytic processes (e.g., 200–250 °C continuous flow) where ammonium ILs would thermally decompose.

Thermal Stability
Class-level
~100 °C wider than ammonium ILs
Supports high-temperature reaction workflow fit.
Class-level TGA data under inert atmosphere; vendor data.
High-Temperature Catalysis Thermogravimetric Analysis Green Solvents

Wide Electrochemical Stability Window of ~5 V with PF₆⁻ Anion for High-Voltage Energy Storage Devices

Phosphonium ILs paired with non-coordinating anions such as PF₆⁻ or NTf₂⁻ demonstrate an electrochemical stability window (ESW) of approximately 5 V between their oxidation and reduction limits . This class-level property, confirmed in multiple independent studies including physical and electrochemical characterization of phosphonium ILs for lithium-ion battery applications [1], positions the target compound as a viable electrolyte candidate for high-voltage LIBs and supercapacitors. In contrast, many imidazolium-based ILs exhibit narrower ESWs (typically ~4.0–4.5 V) due to the acid-labile C2 proton on the imidazolium ring.

Electrochemical Window
Class-level
~5 V for phosphonium PF6 ILs
Supports high-voltage electrolyte application fit.
Class-level CV data on inert electrodes.
Electrochemistry Lithium-Ion Batteries Supercapacitors

Lower Viscosity of Phosphonium ILs vs. Ammonium Analogs: Enhanced Mass Transport and Fluid Handling at Room Temperature

Ab initio calculations and molecular dynamics simulations have demonstrated that phosphonium-based ionic liquids exhibit significantly lower viscosity than their ammonium counterparts at equivalent temperatures [1]. This is attributed to the more diffuse charge distribution and weaker hydrogen-bonding interactions of the larger, softer phosphorus cation, which reduces intermolecular friction. Although direct numerical viscosity data for [P4442][PF₆] is not publicly available at the single-compound level, the class-level viscosity advantage facilitates faster diffusion, more efficient mixing, and easier handling at room temperature—critical factors for electrolyte mass transport and continuous-flow applications where highly viscous media impede performance.

Viscosity Profile
Class-level
Phosphonium Lower viscosity
Ammonium Higher viscosity
Supports mass transport and fluid handling fit.
MD simulation data; direct measurement not identified.
Ionic Liquid Viscosity Molecular Dynamics Electrolyte Transport

Moderate Alkyl Chain Length Balances Hydrophobicity and Solubility: Controlled Solvation vs. Long-Chain Phosphonium ILs

The solubility of neutral hydrophobic probe molecules in phosphonium ILs correlates positively with cation alkyl chain length, as demonstrated in adamantane solubility measurements across eight phosphonium ILs with varying chain lengths [1]. The target compound, with three butyl chains and one ethyl chain (total carbon count: 14 in the cation), occupies an intermediate position between shorter-chain variants (e.g., tributyl(methyl)phosphonium) and longer-chain variants (e.g., tributyl(hexyl)phosphonium or tetraoctylphosphonium). This intermediate chain length is projected to provide a balanced solubility profile—sufficient hydrophobicity for biphasic extraction and phase-transfer catalysis, without the excessively high viscosity and reduced mass transfer associated with long-chain (C8+) phosphonium cations.

Solvation Balance
Reported
C14 intermediate cation chain length
Supports controlled hydrophobicity profile selection.
Adamantane solubility trend across phosphonium IL chain lengths.
Solubility Tuning Phase-Transfer Catalysis Liquid-Liquid Extraction

High-Impact Application Scenarios for Tributyl(ethyl)phosphonium hexafluorophosphate(V) Based on Verified Differentiation Evidence


Room-Temperature Electrolyte for High-Voltage Lithium-Ion Batteries (>4.5 V Cell Voltage)

The compound's liquid state at ambient temperature eliminates the need for pre-heating or co-solvent dissolution required by solid symmetric phosphonium salts such as tetrabutylphosphonium hexafluorophosphate (mp ~217 °C) . Combined with a class-level electrochemical stability window of ~5 V for phosphonium PF₆ ILs , this RTIL can serve as a non-flammable, high-voltage electrolyte base for next-generation lithium-ion batteries targeting >4.5 V cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄ or LiCoPO₄), where imidazolium ILs with narrower ESW (~4.0–4.5 V) risk oxidative degradation. The phosphonium core also avoids problematic carbene formation under strongly basic conditions that plague imidazolium electrolytes .

High-Temperature Phase-Transfer Catalyst for Continuous Flow Alkylation Reactions (200–250 °C)

Phosphonium ILs maintain integrity well beyond 300 °C, with decomposition onsets around 350–400 °C—roughly 100 °C higher than quaternary ammonium phase-transfer catalysts . This enables deployment in continuous flow O-alkylation or nucleophilic substitution reactions operated at 200–250 °C, conditions under which ammonium salts (e.g., tetrabutylammonium bromide) would thermally decompose. Studies report that phosphonium ILs can achieve 100% selectivity in certain O-alkylation reactions when used as phase-transfer media, with the IL phase being easily recycled . The target compound's intermediate hydrophobicity (controlled by its C14 total cation chain length) provides a balanced partitioning of organic substrates between phases [1].

Biphasic Liquid-Liquid Extraction of Hydrophobic Organic Analytes or Metal Ions

The compound's hydrophobic PF₆⁻ anion paired with the moderately hydrophobic [P4442]⁺ cation (total C14) creates an extraction medium with controlled hydrophobicity—less viscous and faster to equilibrate than long-chain phosphonium ILs (e.g., trihexyl(tetradecyl)phosphonium, C32), yet more hydrophobic than methyl-substituted variants (C13) [1]. This intermediate solvation profile, supported by adamantane solubility trends showing solubility increases with cation alkyl chain length [1], makes the target compound suitable for liquid-liquid extraction of moderately hydrophobic organic analytes, metal ions, or for use in biphasic catalysis where the IL forms a dedicated non-aqueous phase that can be recovered and reused .

Non-Volatile, Thermally Robust Solvent for High-Temperature Organic Synthesis (>250 °C)

With negligible vapor pressure and a liquid range exceeding 300 °C , the compound functions as a non-volatile reaction medium for high-temperature organic transformations (Friedel-Crafts alkylation, Diels-Alder cycloadditions, or catalytic pyrolysis) where traditional molecular solvents would evaporate or degrade . The phosphonium cation lacks acidic protons, making it chemically robust under strongly basic conditions that would deprotonate and degrade imidazolium ILs at the C2 position . Its lower viscosity relative to ammonium-based ILs [2] further enhances mixing and mass transport at elevated temperatures.

Application
Selection Property
Validation Focus
High-voltage Li-ion electrolyte (>4.5 V)
RTIL format at ambient temperature; wide electrochemical window
Electrochemical stability and oxidative degradation threshold
High-temperature phase-transfer catalysis
Thermal tolerance to ~400 °C; intermediate hydrophobicity (C14)
Catalyst selectivity profile and phase recyclability
Biphasic liquid-liquid extraction
Controlled hydrophobicity; lower viscosity than long-chain phosphonium ILs
Partitioning efficiency and mass transfer rate
High-temperature organic synthesis solvent
Non-volatile; wide liquid range; reported chemical stability
Solvent inertness and thermal degradation profile
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